2-mercaptoethanesulfonate sodium (mesna) is a synthetic thiol compound prized for its ability to mitigate the toxic effects of certain chemotherapeutic agents, particularly oxazaphosphorines like ifosfamide and cyclophosphamide. [] While not inherently possessing antitumor properties, mesna plays a crucial role in enhancing the safety and efficacy of these chemotherapeutic regimens. [] Its primary mechanism involves neutralizing the toxic metabolites of these drugs, notably acrolein, which accumulate in the urinary tract and can induce severe side effects like hemorrhagic cystitis. []
Synthesis Analysis
One method for synthesizing mesna involves a three-step process: []
Chemical Reactions Analysis
Mesna exhibits notable reactivity with transition metals, forming covalent metal thiol compounds. [] This reaction leads to a reduction in the metal's oxidation state, potentially accompanied by the oxidation of mesna to its inactive dimer, dimesna. [] This property is particularly relevant in the context of cancer treatment, where elevated serum copper levels are common. [] Mesna, often bound to serum albumin, can interact with copper, influencing its distribution within the body. [] Studies have shown that administering copper to rats leads to its accumulation in the kidneys, whereas co-administration with mesna shifts this accumulation to the liver, suggesting a role of mesna-albumin complexes in copper transport. []
Mechanism of Action
The mechanism of action of mesna centers on its ability to act as a free radical scavenger and a nucleophilic thiol. [, , ]
Free Radical Scavenging: Mesna can neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions, including ischemia-reperfusion injury. []
Nucleophilic Thiol Action: This property is crucial for its uroprotective effect. Mesna's thiol group can directly react with and detoxify the urotoxic metabolites of oxazaphosphorines, such as acrolein, preventing damage to the bladder lining. [, ]
Applications
Uroprotection: Mesna is extensively used to prevent hemorrhagic cystitis, a severe side effect associated with high-dose oxazaphosphorine chemotherapy. [, , , , , , , ] It achieves this by detoxifying the urotoxic metabolite acrolein in the urine. [, , ]
Mucolytic Activity: Mesna exhibits mucolytic properties and has been investigated for its use in respiratory conditions involving mucus accumulation, such as those following surgery. [, ]
Tissue Dissection: Mesna's ability to disrupt disulfide bonds in proteins has led to its exploration as a chemical dissector in surgical procedures, particularly in the middle ear. [, , ]
Antioxidant Therapy: Due to its free radical scavenging properties, mesna shows promise as a potential therapeutic agent for conditions associated with oxidative stress, such as ischemic acute renal failure and inflammatory bowel disease. [, , ]
Future Directions
Optimization of Mesna Delivery: Research into alternative routes of administration, such as continuous subcutaneous infusion, could further improve the bioavailability and patient compliance of mesna. []
Combination Therapies: Studying the synergistic potential of mesna with other therapeutic agents, such as sulfasalazine in inflammatory bowel disease, could lead to more effective treatment strategies. []
Related Compounds
Dimesna
Compound Description: Dimesna (2,2'-dithiobis(ethanesulfonic acid) disodium salt) is the inactive disulfide form of Mesna. It is formed by the rapid oxidation of Mesna in plasma [, ]. Dimesna itself does not possess uroprotective properties.
Relevance: Dimesna is directly related to Mesna as it is its primary metabolite. While Dimesna is inactive, it acts as a prodrug. It is converted back to the active Mesna in the kidneys, where it provides localized protection against urotoxicity [, , ].
WR-1065
Compound Description: WR-1065 (Ethyol, amifostine) is another chemoprotective thiol compound that is used to reduce the toxicities associated with chemotherapy and radiation therapy [, ].
Acrolein
Compound Description: Acrolein is a highly reactive aldehyde that is a major urinary metabolite of cyclophosphamide and ifosfamide [, , , ]. It is a significant contributor to the bladder toxicity (hemorrhagic cystitis) observed with these chemotherapeutic agents.
Relevance: Mesna directly counteracts acrolein's toxic effects in the bladder. It achieves this by reacting with acrolein in the urine, forming non-toxic conjugates, and preventing acrolein from damaging the bladder wall [, , , ].
4-hydroperoxy-ifosfamide (4-OOH-IF)
Compound Description: 4-hydroperoxy-ifosfamide (4-OOH-IF) is a toxic metabolite of ifosfamide, an oxazaphosphorine alkylating agent used in cancer chemotherapy [].
Relevance: While Mesna can partially protect against 4-OOH-IF’s toxic effects on renal cells, this protection is not as complete as its protection against acrolein. This difference in protection might explain why ifosfamide can still cause kidney damage (tubulotoxicity) even when Mesna is used [].
Chloroacetaldehyde (CAA)
Compound Description: Chloroacetaldehyde (CAA) is another toxic metabolite produced during the metabolism of ifosfamide [].
Relevance: Mesna exhibits a protective effect against CAA-induced toxicity in renal cells, similar to its action against acrolein [].
Glutathione (GSH)
Compound Description: Glutathione (GSH) is a tripeptide antioxidant present in cells. It plays a crucial role in detoxifying harmful substances, including reactive oxygen species [, , , , ].
Relevance: The reduction of Dimesna back to the active Mesna in kidney cells utilizes glutathione reductase and consumes GSH [, ]. While Mesna protects against the depletion of glutathione caused by some chemotherapeutic agents [, ], monitoring glutathione levels during Mesna therapy is essential.
Compound Description: Sodium thiosulfate is another sulfur-containing nucleophile used in chemoprotection []. It is known to prevent cisplatin-induced kidney damage.
Relevance: Sodium thiosulfate and Mesna represent a class of chemoprotective agents that rely on their sulfur groups to detoxify harmful metabolites []. They both act by directly interacting with and neutralizing reactive compounds.
N-acetylcysteine
Compound Description: N-acetylcysteine is a thiol compound known for its mucolytic and antioxidant properties []. It is used to treat various conditions, including acetaminophen overdose.
Relevance: N-acetylcysteine, along with Mesna, exemplifies the use of thiol-containing compounds for chemoprotection, particularly against oxazaphosphorine-induced toxicity []. Both agents can scavenge reactive metabolites, although their specific mechanisms might differ.
ICRF-187
Compound Description: ICRF-187 is a water-soluble piperazinyl derivative that acts as a chemoprotectant against anthracycline-induced cardiotoxicity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-mercaptoethanesulfonic acid is a Cytoprotective Agent. Mesna, also known as CoM or asta D 7093, belongs to the class of organic compounds known as organosulfonic acids. Organosulfonic acids are compounds containing the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom). Mesna is soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, mesna is primarily located in the cytoplasm. Mesna can be converted into S-substituted coenzyme m. Coenzyme M is an organosulfonic acid consisting of sulfonic acid having a 2-mercaptoethyl group attached to sulfur. It has a role as a coenzyme. It is an organosulfonic acid and a thiol. It is a conjugate acid of a coenzyme M(1-).
Coenzyme M is an organosulfonic acid consisting of sulfonic acid having a 2-mercaptoethyl group attached to sulfur. It has a role as a coenzyme. It is an organosulfonic acid and a thiol. It is a conjugate acid of a coenzyme M(1-). Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis. 2-mercaptoethanesulfonic acid is a Cytoprotective Agent. A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.
Competitive melatonin receptor antagonist (IC50 = 1 μM). Shows selectivity towards melatonin 1B (Ki values are 45 and 603 nM for MEL-1B and MEL-1A respectively). Inhibits melatonin-induced pigment aggregation (IC50 = 2.1 μM) and shows neuroprotective effects in vivo. In addition to intrinsic antioxidant activities, melatonin evokes its effects through the G protein-coupled receptors MT1A (MT1) and MT1B (MT2). Luzindole is a melatonin receptor antagonist that preferentially targets MT1B over MT1A (Ki values are = 10-27 and 158-513 nM, respectively). Luzindole is used both in vitro and in vivo to evaluate the roles of melatonin receptor signaling in diverse pathways, including circadian rhythms, animal behavior, and melanophore response. Luzindole, also known as N-0774, and N-acetyl-2-benzyltryptamine, is a drug used in scientific research to study the role of melatonin in the body. Luzindole acts as a selective melatonin receptor antagonist, with approximately 11- to 25-fold greater affinity for the MT2 over the MT1 receptor. In animal studies, it has been observed to disrupt the circadian rhythm as well as produce antidepressant effects.
LX-1031 is a THP inhibitor (a tryptophan 5-hydroxylase inhibitor) that reduces 5-HT levels for the potential treatment of irritable bowel syndrome. LX-1031 has potential for illnesses characterized by excess 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea. In vitro, inhibition of TPH1 occurred in 10(-8) -10(-7) mol L(-1) range. In vivo in rodents, LX-1031 has no effect on brain 5-HT while dose-dependently reducing 5-HT, particularly in the small bowel.
LX2343 is an inhibitor of β-site amyloid protein cleaving enzyme 1 (BACE1/β-secretase; IC50 = 11.43 μM) and PI3K (IC50 = 15.99 μM). It inhibits accumulation of Aβ (1-40) (Aβ40) and Aβ42 induced by streptozotocin (STZ;) in both HEK293-APPSW and CHO-APP cells, which express mutant and wild-type amyloid precursor protein (APP), respectively, in a concentration-dependent manner. It also inhibits STZ-induced increases in JNK and APPThr668 phosphorylation as well as soluble APPβ (sAPPβ) protein levels. LX2343 (10 mg/kg per day) reduces levels of Aβ40 and Aβ42, as well as thioflavine S staining, in the cortex and hippocampus in the APP/PS1 transgenic mouse model of Alzheimer’s disease. It also reduces cortical levels of PI3K, Akt, and mTOR phosphorylation and accumulation of the autophagy substrate p62, indicating increased autophagy. LX2343 (10 mg/kg per day) decreases path length and escape latency time in the Morris water maze in APP/PS1 mice. LX-2343 is a neuroprotective agent for the treatment of Alzheimer's disease. LX2343 ameliorates cognitive dysfunction in APP/PS1 transgenic mice via both Aβ production inhibition and clearance promotion, which highlights the potential of LX2343 in the treatment of AD. LX2343 ameliorates the cognitive dysfunction in the AD model rats by suppressing OS-induced neuronal apoptosis and tauopathy, thus highlighting the potential of LX2343 for the treatment of AD.
LX2761 is a locally acting SGLT1 inhibitor that is highly potent in vitro and delays intestinal glucose absorption in vivo to improve glycemic control. LX2761 has hSGLt1 2.2 nM; hSGLT2 2.7 nM and F% =<2. LX2761 is a very potent, chemically stable, and luminally restricted molecule that achieved proof of concept in OGTT at very low doses. LX2761 was designed to remain in the intestine after oral delivery to inhibit SGLT1 locally without affecting the SGLT1/2 mechanism in the kidney.
LX-5 is a selective activator of the p38 mitogen-activated protein kinase (MAPK) pathway. LX-5 de-represses a subset of endogenous genes repressed by DNA methylation.